molecular formula C9H12N6O2 B11485084 [1-(4-amino-4H-1,2,4-triazol-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid

[1-(4-amino-4H-1,2,4-triazol-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid

Cat. No.: B11485084
M. Wt: 236.23 g/mol
InChI Key: LFRXUIUJTBZKIJ-UHFFFAOYSA-N
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Description

2-[1-(4-amino-4H-1,2,4-triazol-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid: is a heterocyclic compound that contains both triazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the triazole and pyrazole rings in the structure contributes to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(4-amino-4H-1,2,4-triazol-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the triazole ring through the reaction of hydrazine derivatives with carboxylic acids or their derivatives. The pyrazole ring can be synthesized through the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The final step involves the coupling of the triazole and pyrazole rings to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while reduction can yield alcohols or amines .

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. The triazole and pyrazole rings can interact with biological targets, making it a candidate for drug development .

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties .

Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 2-[1-(4-amino-4H-1,2,4-triazol-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets. The triazole and pyrazole rings can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation in cancer or reduction of inflammation .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 2-[1-(4-amino-4H-1,2,4-triazol-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid lies in its combined triazole and pyrazole structure, which allows for a broader range of interactions with biological targets. This dual functionality can enhance its potential as a therapeutic agent compared to compounds with only one of these rings .

Properties

Molecular Formula

C9H12N6O2

Molecular Weight

236.23 g/mol

IUPAC Name

2-[1-(4-amino-1,2,4-triazol-3-yl)-3,5-dimethylpyrazol-4-yl]acetic acid

InChI

InChI=1S/C9H12N6O2/c1-5-7(3-8(16)17)6(2)15(13-5)9-12-11-4-14(9)10/h4H,3,10H2,1-2H3,(H,16,17)

InChI Key

LFRXUIUJTBZKIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=NN=CN2N)C)CC(=O)O

Origin of Product

United States

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